molecular formula C8H8FN5O2 B5850953 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide

2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide

Cat. No. B5850953
M. Wt: 225.18 g/mol
InChI Key: BKSGYDGWMMRDKY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as FBNI, is a chemical compound that has been studied extensively for its potential use in scientific research. FBNI is a member of the hydrazinecarboximidamide family and is a derivative of 2-(2-chlorobenzylidene)-N-nitrohydrazinecarboximidamide (CCNI), which has been shown to have anti-tumor properties. In

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is necessary for their growth and survival.

Advantages and Limitations for Lab Experiments

2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to be effective against a wide range of cancer cell lines, making it a potentially valuable tool for cancer research. However, there are also some limitations to using 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is in developing more potent derivatives of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide that could be used as anti-cancer drugs. Another area of research is in understanding the mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide and its potential off-target effects. Finally, there is interest in exploring the use of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in combination with other anti-cancer drugs to increase their effectiveness.

Synthesis Methods

2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized by the reaction of 2-fluorobenzaldehyde and N-nitrohydrazinecarboximidamide in the presence of a catalyst. The reaction yields 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid with a melting point of 185-187°C. The purity of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential use in scientific research due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.

properties

IUPAC Name

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSGYDGWMMRDKY-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine

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